5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid
Description
Molecular Architecture and Crystallographic Characterization
The molecular structure of this compound (C₁₁H₆BrNO₅) consists of a furan ring substituted at the 5-position with a 2-bromo-4-nitrophenyl group and a carboxylic acid moiety at the 2-position (Figure 1). Single-crystal X-ray diffraction studies reveal a planar furan ring (torsion angle < 5°) conjugated with the adjacent phenyl group, while the carboxylic acid group adopts a nearly coplanar orientation relative to the furan system (dihedral angle: 8.2°) . Key bond lengths include:
- C=O (carboxylic acid): 1.214 Å
- C-Br: 1.897 Å
- N-O (nitro group): 1.221 Å (average)
The crystal packing exhibits intermolecular C-H···O hydrogen bonds (2.62–2.69 Å) between the nitro oxygen atoms and aromatic hydrogen atoms, forming supramolecular layers . Weak C-H···Br interactions (3.05 Å) further stabilize the lattice .
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.12 Å, b = 12.34 Å, c = 14.56 Å |
| β-angle | 98.4° |
| Density (calc.) | 1.83 g/cm³ |
Electronic Configuration and Resonance Effects
The electronic structure is dominated by conjugation between the furan’s π-system and the electron-withdrawing substituents. Natural Bond Orbital (NBO) analysis shows:
- The nitro group withdraws 0.32 e⁻ via resonance, polarizing the phenyl ring.
- The bromine atom contributes +0.17 e⁻ inductive effect, partially offsetting nitro withdrawal.
Resonance hybrid structures demonstrate delocalization of the carboxylic acid’s negative charge into the furan ring, stabilized by the nitro group’s -M effect (Figure 2). This conjugation reduces the carboxylic proton’s acidity (predicted pKa = 2.8) compared to unsubstituted furan-2-carboxylic acid (pKa = 3.2) .
Table 2: Key molecular orbital energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.34 |
| LUMO | -2.15 |
| HOMO-LUMO gap | 4.19 |
Substituent Influence on Furan Ring Reactivity
The bromine and nitro groups synergistically modulate furan reactivity:
- Electrophilic substitution : The -NO₂ group deactivates the phenyl ring (Hammett σₚ = +1.27), directing incoming electrophiles to the 3- and 5-positions of the furan .
- Nucleophilic attack : The electron-deficient furan ring shows enhanced susceptibility to nucleophilic substitution at C-4, with computed Fukui indices (f⁻):
- C-4: 0.21
- C-3: 0.15
- C-5: 0.09
- Cross-coupling reactions : The bromine atom enables Suzuki-Miyaura couplings at room temperature (yield >85% with Pd(PPh₃)₄ catalyst), while the nitro group facilitates Ullmann-type C-N couplings under mild conditions .
Table 3: Substituent effects on reaction kinetics
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| Electrophilic bromination | 1.2 × 10⁻³ |
| Nucleophilic hydroxylation | 4.8 × 10⁻² |
| Suzuki coupling | 9.3 × 10⁻¹ |
Properties
IUPAC Name |
5-(2-bromo-4-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO5/c12-8-5-6(13(16)17)1-2-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZOLQAKAAQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-bromo-5-nitrofuran. This intermediate can then undergo further reactions to introduce the carboxylic acid group at the 2-position of the furan ring. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could result in various substituted furan derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. The functional groups allow for various chemical modifications, which are essential in developing new compounds with desired properties .
- Synthetic Routes : The synthesis often involves methods such as Suzuki-Miyaura coupling, where the compound can be derived from brominated furan derivatives combined with boronic acids .
Biology
- Antimicrobial Activity : Preliminary studies suggest that 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid may exhibit antimicrobial properties by disrupting iron acquisition processes in mycobacterial species like Mycobacterium tuberculosis. This interference can inhibit bacterial growth, making it a potential candidate for treating tuberculosis .
- Enzyme Inhibition Studies : The compound is also used in studies related to enzyme inhibition and protein-ligand interactions, which are crucial for understanding its biological mechanisms .
Industry
- Material Science Applications : In industry, this compound can be utilized in the production of specialty chemicals and materials, including polymers and electronic materials. Its unique structure allows for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Antimicrobial Efficacy
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes findings from these studies:
| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12.0 | 250 |
| This compound | S. aureus | 15.0 | 200 |
| This compound | B. cereus | 14.0 | 220 |
These results indicate that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of furan derivatives has highlighted how variations in substituents can significantly affect biological activity. The presence of bromine and nitro groups appears to enhance the efficacy of the compound against various pathogens .
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential antimicrobial applications .
Comparison with Similar Compounds
Key Findings:
Electronic Effects: The nitro group at position 4 is critical for activity across analogs, stabilizing interactions with MbtI’s active site .
Structural Insights :
- Crystallographic data for 5-(4-nitrophenyl)furan-2-carboxylic acid reveals planar geometry, enabling π-π stacking with MbtI residues . The bulkier bromo group in the target compound may sterically hinder binding or create new hydrophobic interactions.
Synthetic Routes :
- Suzuki coupling is common for nitro-substituted analogs, using methyl 5-bromofuran-2-carboxylate and aryl boronic acids .
- Meerwein arylation is employed for halogenated derivatives, as seen in the 2-fluoro-4-nitro analog .
Biological Performance: Fluorinated and trifluoromethylated analogs show enhanced potency against Mtb and M. abscessus .
Biological Activity
5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a furan ring substituted with a brominated and nitro-substituted phenyl group. Its molecular formula is with a molecular weight of 296.07 g/mol. The presence of the bromine and nitro groups enhances its reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Mechanism of Action:
this compound exhibits notable antimicrobial properties. It is believed to inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group may enhance its reactivity towards biological targets, potentially leading to the disruption of bacterial metabolic pathways.
Research Findings:
- In vitro Studies: Preliminary studies have indicated that this compound shows significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may be effective against resistant strains .
- Comparative Analysis: Table 1 summarizes the antimicrobial activity of this compound compared to other related compounds.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 7.80 | S. aureus ATCC 25923 |
| Analog Compound A | 15.00 | E. coli ATCC 25922 |
| Analog Compound B | 10.00 | MRSA ATCC 43300 |
Anticancer Activity
Mechanism of Action:
The compound has shown potential anticancer activity, possibly inducing apoptosis in cancer cells through the modulation of specific signaling pathways associated with cell proliferation and survival. The bromine and nitro groups may play crucial roles in enhancing the compound's reactivity towards cancerous cells.
Case Studies:
- Cell Line Studies: In vitro studies on cancer cell lines such as A549 (lung cancer) have demonstrated that the compound can suppress cell growth effectively compared to non-tumorigenic fibroblast cells .
- Comparative Efficacy: The efficacy of this compound was compared with other furan derivatives in terms of cytotoxicity and apoptosis induction.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Suzuki-Miyaura Coupling Reaction: This reaction is conducted between methyl 5-bromofuran-2-carboxylate and appropriate boronic acids.
- Hydrolysis: The ester function is hydrolyzed under basic conditions to yield the free carboxylic acid.
- Characterization: The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .
Q & A
Q. What are the standard synthetic routes for 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid, and how is purity optimized?
The synthesis typically involves sequential halogenation and nitration of a furan-carboxylic acid scaffold. A common approach includes:
- Bromination : Electrophilic substitution using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce the bromine atom at the ortho position of the phenyl ring .
- Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to install the nitro group at the para position relative to bromine .
- Purification : Recrystallization from ethanol or acetone and column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the substitution pattern (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro and bromine substituents) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern (Br signature) .
Advanced Questions
Q. How do electronic effects of the bromo and nitro substituents influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the nitro group withdraws electrons, enhancing the electrophilicity of the aryl ring. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling with boronic acids (e.g., aryl or heteroaryl partners).
- Solvent Optimization : DMF or THF at 80–100°C improves reaction efficiency .
- Yield Challenges : Steric hindrance from the nitro group may reduce yields (typically 50–70%); microwave-assisted synthesis can enhance rates .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for antimicrobial activity?
Comparative analysis of derivatives reveals:
| Compound Modification | Antimicrobial Activity (MIC, µg/mL) | Rationale |
|---|---|---|
| 5-(2-Bromo-4-nitrophenyl) | 2.5 (S. aureus) | Enhanced electron-withdrawing effects improve membrane penetration . |
| 5-(4-Nitrophenyl) (no Br) | 10.0 (S. aureus) | Reduced halogen bonding weakens target interaction . |
| Discrepancies arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and dose-response curves are recommended . |
Q. How can computational modeling predict biological targets for this compound?
- Molecular Docking : The carboxylic acid group chelates metal ions in bacterial enzymes (e.g., DNA gyrase), while the nitro group participates in π-π stacking with aromatic residues .
- ADMET Prediction : LogP values (~2.5) suggest moderate blood-brain barrier permeability, but the nitro group may confer hepatotoxicity risks .
Methodological Guidance
Q. What analytical techniques troubleshoot low yields in nitration reactions?
- TLC Monitoring : Use silica plates with UV visualization to detect intermediates.
- Reaction Quenching : Rapid cooling prevents over-nitration.
- Byproduct Identification : LC-MS identifies di-nitrated byproducts, which are minimized by controlling HNO₃ stoichiometry .
Q. How should researchers handle stability issues during long-term storage?
- Storage Conditions : Protect from light at –20°C in amber vials under argon .
- Degradation Signs : Discoloration (yellow to brown) indicates nitro group reduction; reconfirm purity via HPLC before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
